molecular formula C20H19FN2O B8413845 1-benzoyl-4-(5-fluoro-1H-indol-3-yl)piperidine

1-benzoyl-4-(5-fluoro-1H-indol-3-yl)piperidine

Cat. No.: B8413845
M. Wt: 322.4 g/mol
InChI Key: MRLURGPACCEDSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzoyl-4-(5-fluoro-1H-indol-3-yl)piperidine is a useful research compound. Its molecular formula is C20H19FN2O and its molecular weight is 322.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C20H19FN2O

Molecular Weight

322.4 g/mol

IUPAC Name

[4-(5-fluoro-1H-indol-3-yl)piperidin-1-yl]-phenylmethanone

InChI

InChI=1S/C20H19FN2O/c21-16-6-7-19-17(12-16)18(13-22-19)14-8-10-23(11-9-14)20(24)15-4-2-1-3-5-15/h1-7,12-14,22H,8-11H2

InChI Key

MRLURGPACCEDSO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CNC3=C2C=C(C=C3)F)C(=O)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 65 parts of 1-benzoyl-4-(5-fluoro-1H-indol-3-yl)-1,4-dihydropyridine and 270 parts of N,N-dimethylacetamide was hydrogenated at normal pressure and at room temperature with 10 parts of palladium-on-charcoal catalyst 10%. After the calculated amount of hydrogen was taken up, the catalyst was filtered off and the filtrate was evaporated. The residue was poured onto water and the product was extracted with 4-methyl-2-pentanone. The extract was dried, filtered and evaporated. The residue was purified by column-chromatography over silica gel using a mixture of trichloromethane and methanol (95:5 by volume) as eluent. The pure fractions were collected and the eluent was evaporated, yielding 5 parts of 1-benzoyl-4-(5-fluoro-1H-indol-3-yl)piperidine as a residue (intermediate 21).
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